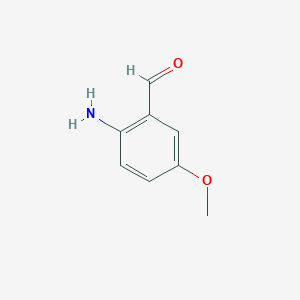

2-Amino-5-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASRJXIYWZZNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343752 | |

| Record name | 2-Amino-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26831-52-7 | |

| Record name | 2-Amino-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In--Depth Technical Guide to 2-Amino-5-methoxybenzaldehyde: Properties, Synthesis, and Applications

Introduction

2-Amino-5-methoxybenzaldehyde is a bifunctional aromatic compound featuring an amine, an aldehyde, and a methoxy ether group. This specific arrangement of functional groups—an ortho-amino aldehyde with a methoxy group in the para position relative to the amine—makes it a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity, stemming from the nucleophilic amino group and the electrophilic aldehyde, allows for its participation in a wide array of chemical transformations. This guide provides an in-depth exploration of its chemical and physical properties, practical synthesis protocols, key reactive characteristics, and its emerging applications in the fields of medicinal chemistry and materials science.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. These characteristics not only confirm the identity and purity of the material but also provide insights into its molecular structure and behavior.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for determining appropriate solvents for reactions and purification, as well as for understanding the molecule's general behavior.

| Property | Value | Source |

| CAS Number | 26831-52-7 | PubChem[1] |

| Molecular Formula | C₈H₉NO₂ | PubChem[1] |

| Molecular Weight | 151.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Yellow solid (typical for aminobenzaldehydes) | Inferred |

| Melting Point | 32-34 °C (for the related o-aminobenzaldehyde) | Organic Syntheses[2] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem[1] |

| Hydrogen Bond Acceptors | 3 (the N, O=C, and O-CH₃ atoms) | PubChem[1] |

| Rotatable Bonds | 2 | PubChem[1] |

Spectroscopic Data: An Expert Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments in the molecule. For this compound, the spectrum is expected to show distinct signals for the aldehyde, aromatic, amine, and methoxy protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | The strong deshielding effect of the carbonyl group places this proton far downfield. |

| Aromatic (C6-H) | ~7.3 | Doublet (d) | Ortho-coupling to C4-H. |

| Aromatic (C4-H) | ~6.8 | Doublet of doublets (dd) | Ortho-coupling to C6-H and meta-coupling to C3-H. |

| Aromatic (C3-H) | ~6.7 | Doublet (d) | Meta-coupling to C4-H. |

| Amine (-NH₂) | 4.5 - 6.0 | Broad singlet (br s) | Chemical shift can vary with solvent and concentration. The broadness is due to quadrupole effects and potential exchange. |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | A characteristic sharp signal for the three equivalent methoxy protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde (C=O) | 190 - 194 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| C5 (-OCH₃) | 155 - 160 | Aromatic carbon attached to the electron-donating methoxy group. |

| C2 (-NH₂) | 148 - 152 | Aromatic carbon attached to the electron-donating amino group. |

| C1 (-CHO) | 118 - 122 | The ipso-carbon to the aldehyde group. |

| C6, C4, C3 | 110 - 135 | The remaining aromatic carbons, with specific shifts influenced by the substituents. |

| Methoxy (-OCH₃) | 55 - 56 | A typical upfield signal for a methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (doublet) | The two distinct peaks correspond to the symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the benzene ring. |

| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium to Weak | Often appears as a pair of bands (Fermi resonance) just below the aliphatic C-H stretching region. |

| C=O Stretch (Aldehyde) | 1660 - 1680 | Strong | A very prominent and sharp peak, characteristic of an aromatic aldehyde. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected, corresponding to the vibrations of the benzene ring. |

| C-O Stretch (Ether) | 1200 - 1275 | Strong | Asymmetric C-O-C stretch. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| Ion | m/z | Interpretation |

| [M]⁺ | 151 | The molecular ion peak, confirming the molecular weight.[1] |

| [M-H]⁺ | 150 | Loss of a hydrogen radical. |

| [M-CHO]⁺ | 122 | Loss of the formyl radical, a common fragmentation pathway for benzaldehydes. |

| [M-CH₃]⁺ | 136 | Loss of a methyl radical from the methoxy group.[1] |

Part 2: Synthesis and Purification

The most direct and reliable synthesis of this compound involves the selective reduction of its nitro precursor, 5-methoxy-2-nitrobenzaldehyde. This method is favored due to the ready availability of the starting material and the high efficiency of nitro group reductions.

Synthetic Workflow: Reduction of 5-methoxy-2-nitrobenzaldehyde

The choice of reducing agent is critical. While catalytic hydrogenation is effective, a more common and practical laboratory-scale method utilizes a metal in acidic media, such as iron powder in acetic acid or hydrochloric acid.[2][3][4] This method is robust, inexpensive, and avoids the need for specialized high-pressure equipment.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Synthesis

Materials:

-

5-methoxy-2-nitrobenzaldehyde

-

Iron powder (fine grade)

-

Glacial acetic acid

-

Ethanol

-

Water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 5-methoxy-2-nitrobenzaldehyde (1.0 eq), ethanol, and water (e.g., in a 4:1 v/v ratio).

-

Addition of Reagents: To the stirring suspension, add iron powder (approx. 3.0-4.0 eq). Then, slowly add glacial acetic acid (approx. 1.5-2.0 eq).

-

Causality: Iron in an acidic medium generates Fe²⁺ and hydrogen in situ, which are the active reducing species. Acetic acid provides the necessary acidic environment. The reaction is exothermic, so slow addition is recommended.

-

-

Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the hot solution through a pad of Celite using a Buchner funnel to remove the iron salts and excess iron powder. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Carefully neutralize the remaining aqueous solution with saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Protocol: Purification

The crude product, a yellow oil or solid, can be purified by one of two methods:

-

Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. This is a cost-effective method for achieving high purity.

-

Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is the preferred method. A gradient elution system of hexanes and ethyl acetate is typically effective.

Part 3: Chemical Reactivity and Mechanistic Insights

The unique ortho-arrangement of the amine and aldehyde groups dictates the reactivity of this compound, making it a precursor to various heterocyclic systems.

Key Reaction: Schiff Base (Imine) Formation

The aldehyde group readily reacts with primary amines to form Schiff bases or imines. This reaction is fundamental in the synthesis of various ligands and pharmaceutical intermediates.

Caption: Mechanism of Schiff Base (Imine) formation.

Experimental Protocol: General Imine Synthesis

-

Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or toluene.

-

Add the primary amine (1.0-1.1 eq).

-

Add a catalytic amount of acetic acid.

-

Causality: The acid protonates the carbonyl oxygen, making the aldehyde more electrophilic. It also facilitates the final dehydration step. However, too much acid will protonate the reacting amine, rendering it non-nucleophilic.

-

-

Heat the mixture to reflux, often with a Dean-Stark trap if using toluene to remove the water byproduct and drive the equilibrium towards the product.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the product by filtration (if it precipitates) or by removing the solvent and purifying via recrystallization.

Reactivity as a Heterocycle Precursor

The proximate amino and aldehyde groups make this molecule an excellent starting material for condensation reactions that form fused heterocyclic rings, most notably quinolines, via reactions like the Friedländer annulation.[2] In this reaction, the aminobenzaldehyde condenses with a compound containing an activated methylene group (e.g., a ketone or β-ketoester) to form the quinoline ring system, a privileged scaffold in drug discovery.

Part 4: Applications in Research and Drug Development

While this compound is primarily a building block, its structural motifs are present in molecules with significant biological activity. Its applications are therefore largely as a key intermediate in the synthesis of more complex target molecules.

-

Pharmaceutical Scaffolds: As mentioned, it is a precursor to quinolines and potentially other heterocycles like benzodiazepines. These core structures are found in a vast number of FDA-approved drugs.

-

Probing Biological Systems: Structurally related benzaldehydes are being actively investigated as selective enzyme inhibitors. For example, benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers.[5] This highlights the potential of the substituted benzaldehyde scaffold in designing targeted therapeutics.

-

Material Science: The ability to form Schiff bases allows for the synthesis of ligands for metal complexes and the creation of polymers with specific electronic or optical properties.

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed to ensure safe handling and storage.

Hazard Identification

Based on Safety Data Sheets (SDS) for this and structurally similar compounds, the primary hazards are:

-

Skin Irritation: May cause skin irritation upon contact.[1]

-

Eye Irritation: Can cause serious eye irritation.[1]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]

Handling and Storage Recommendations

| Guideline | Protocol | Rationale |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side shields, and a lab coat. | To prevent skin and eye contact. |

| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | To minimize inhalation of dust or vapors. |

| Handling | Avoid formation of dust and aerosols. Avoid contact with skin and eyes. | To prevent exposure through primary routes. |

| Storage | Store in a cool, dry place. Keep container tightly closed in a well-ventilated area. | To prevent degradation from moisture and air, and to ensure stability. |

| Incompatibilities | Strong oxidizing agents, strong bases. | To avoid vigorous and potentially hazardous reactions. |

Conclusion

This compound is a chemical intermediate of significant value, characterized by its versatile reactivity profile. The presence of both a nucleophilic amine and an electrophilic aldehyde on the same aromatic ring allows for a rich chemistry, particularly in the synthesis of complex heterocyclic systems that are central to drug discovery and materials science. A comprehensive understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Zhang, C., De, C. K., & Seidel, D. (2012). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses, 89, 274.

- Angene Chemical. Safety Data Sheet.

- Wikipedia. 2-Aminobenzaldehyde.

- PrepChem.com. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol.

- National Institutes of Health. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.

- Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde.

- Google Patents. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.

- MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.

Sources

- 1. This compound | C8H9NO2 | CID 592011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

2-Amino-5-methoxybenzaldehyde CAS number 26831-52-7

An In-Depth Technical Guide to 2-Amino-5-methoxybenzaldehyde (CAS: 26831-52-7): Properties, Synthesis, and Applications in Heterocyclic Chemistry

Introduction

This compound, identified by CAS Number 26831-52-7, is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[] Its structure, featuring an aldehyde group and an amino group in an ortho relationship on a methoxy-substituted benzene ring, makes it an exceptionally versatile synthon. The strategic placement of these reactive groups facilitates intramolecular cyclization reactions, rendering it a premier starting material for the synthesis of various nitrogen-containing heterocycles.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, provides a detailed synthetic protocol with mechanistic rationale, explores its key applications in the construction of high-value scaffolds like quinazolines, and outlines essential safety and handling procedures.

Physicochemical and Computed Properties

A summary of the key properties of this compound is presented below. This data is crucial for experimental design, including solvent selection, reaction temperature, and analytical characterization.

| Property | Value | Source |

| CAS Number | 26831-52-7 | [2] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | 5-Methoxy-2-aminobenzaldehyde | |

| Appearance | Light yellow solid (typical) | [4] |

| Canonical SMILES | COC1=CC(=C(C=C1)N)C=O | [][5] |

| InChIKey | OASRJXIYWZZNCH-UHFFFAOYSA-N | [5] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 2 | [6] |

Synthesis and Purification

The most common and industrially scalable route to this compound involves the selective reduction of the corresponding nitro precursor, 5-Methoxy-2-nitrobenzaldehyde. This transformation is a cornerstone of aromatic chemistry, and various reducing agents can be employed.

Recommended Synthetic Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct. The choice of a Palladium-on-Carbon (Pd/C) catalyst is standard for nitro group reductions as it provides excellent activity and selectivity, leaving the aldehyde group intact under controlled conditions.

dot

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reactor Setup: Charge a pressure-resistant hydrogenation vessel with 5-methoxy-2-nitrobenzaldehyde (1.0 eq).

-

Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as methanol or ethyl acetate (approx. 10-15 mL per gram of substrate). The choice of methanol is common as it readily dissolves the starting material.[7] Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Scientific Rationale: The inert atmosphere prevents potential ignition of the hydrogen/catalyst mixture. The catalyst loading is optimized to ensure a reasonable reaction rate without excessive cost.

-

-

Hydrogenation: Seal the vessel, purge it several times with hydrogen gas to remove all air, and then pressurize to 1-5 bar. Stir the reaction mixture vigorously at room temperature.

-

Scientific Rationale: Vigorous stirring is critical to ensure efficient mass transfer of hydrogen gas to the catalyst surface where the reaction occurs. The reaction is typically exothermic, but at this scale, external cooling is not usually necessary.

-

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed. This process can take several hours.[7]

-

Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst.[8]

-

Causality Note: The Celite pad prevents fine catalyst particles from passing through the filter paper, which is crucial as residual palladium can interfere with subsequent reactions. The catalyst cake should be kept wet with solvent to prevent ignition upon exposure to air.

-

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield a crystalline solid of high purity.

Chemical Reactivity and Key Applications

The synthetic utility of this compound stems from the ortho-disposition of its nucleophilic amino group and electrophilic aldehyde group, creating a perfect scaffold for cyclocondensation reactions.

Core Application: Synthesis of Substituted Quinazolines

The quinazoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors for cancer therapy.[9] this compound is an ideal precursor for accessing 6-methoxy-substituted quinazolines.

Mechanism: Friedländer-Type Annulation

A common strategy involves the reaction of 2-aminobenzaldehydes with a compound containing an activated methylene group (e.g., a ketone, nitrile, or amide) in the presence of a catalyst. The reaction proceeds via an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent aromatization.

dot

Caption: Reaction pathway for the synthesis of quinazolines.

Representative Experimental Protocol: Iodine-Catalyzed Synthesis

Molecular iodine has emerged as an effective and environmentally benign catalyst for this transformation, using oxygen from the air as the terminal oxidant.[10][11]

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), a primary amine (e.g., benzylamine, 1.1 mmol), and molecular iodine (I₂, 10 mol%).[11]

-

Solvent and Conditions: Add a suitable solvent like DMSO. Fit the flask with a reflux condenser and heat the mixture at 80-100 °C under an air or oxygen atmosphere.

-

Scientific Rationale: DMSO is a polar aprotic solvent that can facilitate the reaction. The elevated temperature provides the necessary activation energy for both condensation and cyclization. Oxygen is required for the final oxidative aromatization step to form the stable quinazoline ring.[10]

-

-

Workup: After completion (monitored by TLC), cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired quinazoline derivative.

Formation of Schiff Bases (Imines)

The aldehyde functional group readily reacts with primary amines to form Schiff bases (or imines).[12][13] These products are valuable in their own right as ligands for creating metal complexes with applications in catalysis and as biologically active agents.[12][14]

dot

Caption: General reaction for the formation of a Schiff base.

Spectroscopic Characterization

Unambiguous identification of this compound relies on standard spectroscopic techniques. The expected data are summarized below.

| Technique | Characteristic Features |

| ¹H NMR | δ ~9.8 ppm (s, 1H): Aldehyde proton (-CHO).δ 6.5-7.5 ppm (m, 3H): Aromatic protons showing characteristic splitting patterns.δ ~6.0 ppm (br s, 2H): Amino protons (-NH₂); signal can be broad and exchangeable with D₂O.δ ~3.8 ppm (s, 3H): Methoxy protons (-OCH₃). |

| ¹³C NMR | δ ~194 ppm: Aldehyde carbonyl carbon.δ ~150-160 ppm: Aromatic carbons attached to oxygen and nitrogen.δ ~110-135 ppm: Other aromatic carbons.δ ~55 ppm: Methoxy carbon. |

| IR (Infrared) | ~3400 & 3300 cm⁻¹: N-H stretching vibrations (two bands for primary amine).~2820 & 2720 cm⁻¹: C-H stretching of the aldehyde (Fermi resonance).~1680 cm⁻¹: C=O stretching of the aromatic aldehyde.~1250 cm⁻¹: C-O stretching of the methoxy group. |

| Mass Spec. | [M]+: Expected at m/z = 151.16. |

Note: Exact chemical shifts (δ) can vary depending on the solvent and concentration.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the chemical integrity of this compound.

Hazard Identification

Based on available safety data sheets for similar aromatic amino-aldehydes, the compound should be treated as hazardous.

-

GHS Classification: Likely classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[15]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][15] Ensure an emergency eyewash station and safety shower are readily accessible.[16][17]

-

Personal Protective Equipment:

Storage and Stability

Aromatic aldehydes, particularly those with electron-donating groups like amino and methoxy, can be susceptible to degradation.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][16] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[15][17]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[16]

-

Degradation Pathways: The primary degradation pathways are oxidation of the aldehyde group to a carboxylic acid and potential polymerization, which can be accelerated by exposure to air and light.[18][19]

Conclusion

This compound is a high-value, versatile building block with a well-defined reactivity profile. Its ability to serve as a direct precursor to the medicinally important quinazoline scaffold, among other heterocycles, solidifies its importance in modern synthetic and medicinal chemistry. A thorough understanding of its synthesis, handling requirements, and chemical reactivity enables researchers to effectively leverage this compound in the development of novel pharmaceuticals and advanced materials.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PrepChem.com. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol.

- Angene Chemical. (2021). Safety Data Sheet - 4-Hydroxy-3-iodo-5-methoxybenzaldehyde.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde.

- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.

- Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular Iodine-Catalyzed C-H Bond Amination Using Oxygen as an Oxidant. Synlett, 29(07), 979-985.

- Google Patents. (n.d.). CN113979878A - Preparation method of 2-aminobenzaldehyde.

- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde.

- da Silva, G. V. J., et al. (2022). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 33, 1-25.

- Al-Amiery, A. A., et al. (2012). Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes.

- ResearchGate. (2025). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors.

- Yadav, M., et al. (2017). Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium. RSC Advances, 7(81), 51625-51640.

- Al-Masoudi, N. A., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. Journal of the Iranian Chemical Society, 19(6), 2139-2153.

Sources

- 2. Page loading... [guidechem.com]

- 3. This compound (26831-52-7) for sale [vulcanchem.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound | C8H9NO2 | CID 592011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scielo.br [scielo.br]

- 10. Quinazoline synthesis [organic-chemistry.org]

- 11. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08887F [pubs.rsc.org]

- 14. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. angenechemical.com [angenechemical.com]

- 16. fishersci.com [fishersci.com]

- 17. wcu.edu [wcu.edu]

- 18. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 19. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

An In-depth Technical Guide to 2-Amino-5-methoxybenzaldehyde: Molecular Structure, Properties, Synthesis, and Spectroscopic Characterization

This guide provides a comprehensive technical overview of 2-Amino-5-methoxybenzaldehyde, a key chemical intermediate in the fields of medicinal chemistry and advanced organic synthesis. As a substituted benzaldehyde, its unique arrangement of amino, methoxy, and aldehyde functional groups offers a versatile scaffold for the construction of complex heterocyclic systems and novel pharmaceutical agents. This document will delve into the molecule's core characteristics, plausible synthetic routes, key reactions, and the spectroscopic techniques essential for its structural verification, providing researchers and drug development professionals with a foundational understanding of its chemical behavior and application.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with an amino group at position 2, a methoxy group at position 5, and a formyl (aldehyde) group at position 1. This substitution pattern dictates its reactivity and physical properties.

The molecular formula for this compound is C₈H₉NO₂.[1][2][3][4] Its structure combines an electron-donating amino group and a moderately electron-donating methoxy group with an electron-withdrawing aldehyde group, leading to a nuanced electronic profile that influences its role in chemical transformations.

Molecular Diagram

The structural arrangement of this compound is depicted below. The ortho-amino group can engage in intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen, which can influence its conformational preference and reactivity.

Sources

A Technical Guide to the Physical Properties of 2-Amino-5-methoxybenzaldehyde

This document serves as an in-depth technical guide on the core physical properties of 2-Amino-5-methoxybenzaldehyde (CAS No. 26831-52-7), a key intermediate in pharmaceutical and materials science research. This guide is structured to provide not just raw data, but a practical, field-proven perspective for researchers, scientists, and drug development professionals. We will delve into the foundational physicochemical characteristics of this compound, explain the causality behind experimental choices for their determination, and provide actionable protocols for in-lab validation.

Core Molecular Identity and Physicochemical Profile

This compound is an aromatic aldehyde featuring both an electron-donating amino group and a methoxy group on the benzene ring. These functional groups significantly influence its chemical reactivity, solubility, and spectral characteristics. A comprehensive understanding of its physical properties is the first critical step in its application for synthesis and material design.

Fundamental Properties

A summary of the core identifying properties for this compound is presented below. While some properties like molecular weight are theoretical constants, others like melting and boiling points are experimentally determined and can vary slightly based on purity and measurement conditions.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Methoxy-2-aminobenzaldehyde | [1] |

| CAS Number | 26831-52-7 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Light yellow, low melting solid | |

| Melting Point | Data not consistently available in public literature; requires experimental determination. | |

| Boiling Point | Data not consistently available in public literature; requires experimental determination. |

Note: The physical state as a "low melting solid" is based on observations of similar substituted benzaldehydes and supplier information, but should be experimentally verified.

Solubility Profile: A-Priori Assessment and Experimental Validation

The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. While specific quantitative solubility data for this compound is not widely published, we can predict its behavior based on its molecular structure and validate it experimentally.

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a strong predictive framework. The molecule possesses:

-

Polar characteristics : The amino (-NH₂), aldehyde (-CHO), and methoxy (-OCH₃) groups can engage in hydrogen bonding and dipole-dipole interactions.

-

Non-polar characteristics : The benzene ring provides a significant non-polar, hydrophobic character.

This duality suggests:

-

High Solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can solvate both the polar functional groups and the aromatic ring.

-

Moderate Solubility in polar protic solvents like methanol and ethanol. The amino group can act as a hydrogen bond donor and acceptor, facilitating dissolution.

-

Limited Solubility in non-polar solvents like hexanes or toluene, where the polar functional groups would hinder dissolution.

-

Low Solubility in water, as the hydrophobic nature of the benzene ring is likely to dominate over the hydrophilic character of the three polar groups.

Experimental Protocol for Solubility Determination

This protocol provides a straightforward method to qualitatively and quantitatively assess solubility.

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents: Deionized Water, Methanol, Ethanol, Chloroform, DMSO, Hexane.

-

Small vials or test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

To six separate, labeled vials, add approximately 10 mg of the compound.

-

Add 1 mL of each respective solvent to the vials.

-

Vortex each vial vigorously for 1-2 minutes.

-

Observe and record whether the solid dissolves completely, partially, or not at all. This provides a rapid classification of solubility.

-

-

Quantitative Assessment (for solvents showing good solubility):

-

Accurately weigh approximately 100 mg of the compound into a vial.

-

Add the chosen solvent in small, measured increments (e.g., 0.2 mL).

-

After each addition, vortex the mixture until the solid is fully dissolved.

-

The point at which no more solid can be dissolved represents the saturation point.

-

Calculate the solubility in mg/mL or mol/L.

-

This systematic approach provides the necessary data to select appropriate solvents for chemical reactions, chromatography, and formulation work.

Thermal Properties: Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.

Causality in Melting Point Measurement

The accurate determination of a melting point relies on achieving thermal equilibrium between the sample and the thermometer. Rapid heating is the most common source of error, leading to a phenomenon known as "thermal lag," where the thermometer reading is higher than the actual temperature of the sample. Therefore, a slow heating rate (1-2 °C per minute) is crucial as the sample approaches its expected melting point.

Experimental Protocol for Melting Point Determination

Objective: To accurately determine the melting point range of this compound.

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or digital equivalent)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rapid run can be used to find this approximate range).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last crystal melts (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

The workflow for this fundamental characterization is illustrated below.

Caption: Workflow for accurate melting point determination.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The combination of NMR, IR, and Mass Spectrometry is essential for confirming the identity and purity of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular weight is 151.16 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 151.

Expected Fragmentation Pattern: Based on data for this compound and general principles for aromatic aldehydes, the following key fragments are anticipated:

-

m/z 151 (M⁺): The molecular ion.[1]

-

m/z 136 ([M-CH₃]⁺): Loss of a methyl radical from the methoxy group.[1]

-

m/z 122 ([M-CHO]⁺): Loss of the formyl radical, a common fragmentation for benzaldehydes.

-

m/z 108 ([M-CH₃-CO]⁺): Subsequent loss of carbon monoxide from the m/z 136 fragment.[1]

Caption: Predicted ESI-MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted):

-

Aldehyde Proton (-CHO): Expected as a singlet around δ 9.8-10.0 ppm.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring, which will appear between δ 6.5-7.5 ppm. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the amino and methoxy groups.

-

Amino Protons (-NH₂): A broad singlet, typically in the range of δ 4.0-5.0 ppm. The chemical shift can vary significantly with concentration and solvent.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Aldehyde Carbonyl (C=O): Expected around δ 190-195 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 110-160 ppm. The carbons directly attached to the oxygen (C-OCH₃) and nitrogen (C-NH₂) will be the most downfield in this region.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key Absorption Bands:

-

N-H Stretch: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ characteristic of a primary amine.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic weak peaks around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹, conjugated with the aromatic ring.

-

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong peak around 1250 cm⁻¹.

Experimental Protocol for ¹H NMR Sample Preparation and Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

-

This compound (5-25 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube and cap

-

Pasteur pipette with a cotton or glass wool plug

-

Vial

Procedure:

-

Sample Preparation: Weigh 5-25 mg of the compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). Chloroform-d is a standard first choice, but if the compound has poor solubility, DMSO-d₆ is an excellent alternative.

-

Filtration: Filter the solution through a pipette plugged with a small amount of glass wool directly into the NMR tube. This crucial step removes any particulate matter that can degrade the spectral quality by distorting the magnetic field homogeneity.

-

Acquisition: Place the capped NMR tube in the spectrometer. The acquisition parameters (e.g., number of scans) will depend on the sample concentration and the instrument's field strength. For a sample of this concentration, 8 to 16 scans are typically sufficient.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm). Integrate all peaks to determine the relative number of protons.

This systematic characterization, combining theoretical prediction with robust experimental validation, ensures the reliable identification and quality assessment of this compound, enabling its confident use in further research and development.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Amino-5-methoxybenzaldehyde in Organic Solvents

For Immediate Release

This in-depth technical guide is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the solubility of 2-Amino-5-methoxybenzaldehyde. This document provides a detailed exploration of the theoretical principles governing its solubility, qualitative solubility characteristics in various organic solvents, and robust experimental protocols for precise solubility determination.

Introduction: The Significance of this compound

This compound is a key aromatic aldehyde, serving as a vital building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter. Solubility dictates the choice of solvents for synthesis, purification, formulation, and various analytical procedures. This guide delves into the nuances of its solubility in common organic solvents, providing a foundational understanding for its effective application.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which is rooted in the polarity and intermolecular forces of both the solute and the solvent.[1] The molecular structure of this compound, featuring an aromatic ring, an amino group (-NH2), a methoxy group (-OCH3), and an aldehyde group (-CHO), imparts a unique combination of polar and non-polar characteristics that dictate its solubility.

Key Molecular Features Influencing Solubility:

-

Polar Groups: The amino and aldehyde groups are capable of forming hydrogen bonds, while the methoxy group can act as a hydrogen bond acceptor.[2] These polar functionalities enhance the molecule's affinity for polar solvents.

-

Non-Polar Backbone: The benzene ring constitutes a significant non-polar region, contributing to its solubility in non-polar organic solvents.[1]

-

Dipole Moment: The presence of electronegative oxygen and nitrogen atoms creates a dipole moment, further influencing its interaction with polar solvents.

The interplay of these features suggests that this compound will exhibit a broad solubility profile, with a preference for polar organic solvents that can engage in hydrogen bonding.

Qualitative Solubility Profile of this compound

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with the amino, methoxy, and aldehyde groups. |

| Ethanol | Polar Protic | High | Similar to methanol, it can act as both a hydrogen bond donor and acceptor. |

| Acetone | Polar Aprotic | Moderate to High | A good dipole-dipole interactor and can accept hydrogen bonds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, it is a powerful polar aprotic solvent. |

| Ethyl Acetate | Moderately Polar | Moderate | Can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |

| Dichloromethane | Non-polar | Low to Moderate | Primarily interacts through dipole-dipole and London dispersion forces. |

| Toluene | Non-polar | Low | The non-polar nature of toluene has a lower affinity for the polar groups of the solute. |

| Hexane | Non-polar | Low to Insoluble | Lacks the polarity to effectively solvate the polar functional groups. |

Experimental Determination of Solubility

To obtain precise and actionable solubility data, experimental determination is paramount. The following section outlines a standardized protocol for determining the equilibrium solubility of this compound in an organic solvent of interest.

Equilibrium Solubility Method Workflow

The following diagram illustrates the key steps in the experimental determination of equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Experimental Protocol

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker or incubator

-

Centrifuge or syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Slurry: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the solid phase from the liquid phase. This can be achieved by centrifugation at a high speed or by filtering the solution through a syringe filter compatible with the solvent.

-

Analysis of the Saturated Solution:

-

HPLC Method: Prepare a standard curve of this compound in the same solvent. Dilute an aliquot of the clear supernatant and inject it into the HPLC system. Determine the concentration from the standard curve.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore, create a calibration curve by measuring the absorbance of known concentrations. Measure the absorbance of a diluted aliquot of the supernatant and calculate the concentration.

-

Gravimetric Method: Accurately weigh a known volume of the clear supernatant in a pre-weighed dish. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point. Weigh the dish with the dried residue to determine the mass of the dissolved solid.

-

-

Calculation of Solubility: Express the solubility in the desired units, such as mg/mL, mol/L, or as a percentage by weight.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship should be determined experimentally for critical applications.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with the polar functional groups of this compound will be a better solvent.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the solubility.

-

pH (in aqueous or protic solvents): The amino group can be protonated under acidic conditions, which would significantly increase its solubility in polar protic solvents.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data is sparse, a strong understanding of its molecular structure allows for reliable qualitative predictions. For applications requiring precise solubility values, the detailed experimental protocol provided will enable researchers to generate accurate and reproducible data. A thorough understanding and experimental determination of solubility are critical for the successful application of this versatile compound in research and development.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). Benzaldehyde solubility.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.[5][6]

- BenchChem. (2025). Solubility of 2,5-Dihydroxybenzaldehyde in different organic solvents.

- BenchChem. (2025). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.

- Solubility of Things. (n.d.). Benzaldehyde.

- PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information.

- eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.

- Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones.

- ResearchGate. (2021, September 13). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.

Sources

An In-Depth Technical Guide to 2-Amino-5-methoxybenzaldehyde: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methoxybenzaldehyde, a key chemical intermediate in organic synthesis. Delving into its historical context, this document elucidates the probable discovery and evolution of its synthesis, grounded in the broader development of aminobenzaldehyde chemistry. Detailed synthetic protocols, including mechanistic insights and step-by-step instructions, are provided. The guide further explores the compound's physicochemical properties, spectroscopic characterization, and its significant applications, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry and drug development.

Introduction: A Historical Perspective and Emergence

The precise moment of the first synthesis of this compound is not prominently documented in seminal historical texts. However, its discovery can be logically situated within the flourishing of organic chemistry in the late 19th and early 20th centuries. This era was marked by the systematic exploration of aromatic compounds and the development of foundational synthetic reactions. The elucidation of the structure of benzene by Kekulé in 1865 provided the theoretical framework for understanding substituted aromatic compounds, paving the way for targeted synthesis.

The development of methods for the reduction of nitroarenes to anilines was a critical precursor. The selective reduction of a nitro group in the presence of an aldehyde, or the synthesis of an aminobenzaldehyde from a precursor, would have been a significant synthetic challenge. Early methods for the synthesis of aminobenzaldehydes, such as the reduction of nitrobenzaldehydes with iron filings in acidic media, were being established during this period. The well-known Friedländer synthesis of quinolines, first reported in 1882, which utilizes 2-aminobenzaldehydes as starting materials, undoubtedly spurred interest in the synthesis of a variety of substituted aminobenzaldehydes.[1][2][3] It is highly probable that this compound was first prepared as an analogue for use in such condensation reactions, allowing for the synthesis of novel substituted quinolines.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | PubChem CID: 592011[4] |

| Molecular Weight | 151.16 g/mol | PubChem CID: 592011[4] |

| CAS Number | 26831-52-7 | PubChem CID: 592011[4] |

| Appearance | Yellow to brown crystalline solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water. | General chemical knowledge |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (around 9.8-10.0 ppm), the methoxy group protons (around 3.8 ppm), and the amine protons (a broad singlet). The coupling patterns of the aromatic protons would confirm the 1,2,5-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 190 ppm), the aromatic carbons (in the 110-160 ppm region), and the methoxy carbon (around 55 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1670-1690 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 151, corresponding to the molecular weight of the compound.[4] Fragmentation patterns would likely involve the loss of CO and other characteristic fragments.

Synthesis of this compound: A Practical Guide

The most direct and widely applicable method for the synthesis of this compound is the selective reduction of its corresponding nitro precursor, 2-nitro-5-methoxybenzaldehyde.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway to this compound.

Experimental Protocol: Reduction of 2-nitro-5-methoxybenzaldehyde

This protocol describes a common laboratory-scale synthesis.

Materials:

-

2-nitro-5-methoxybenzaldehyde

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-nitro-5-methoxybenzaldehyde (1 equivalent) in a mixture of ethanol and water (e.g., a 4:1 ratio).

-

Addition of Reducing Agent: To the stirred suspension, add iron powder (typically 3-5 equivalents).

-

Initiation of Reaction: Slowly add concentrated hydrochloric acid (catalytic amount) to the mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous solution, add a saturated solution of sodium bicarbonate to neutralize the excess acid and precipitate the product.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Iron in acidic medium is a classic and cost-effective choice for the reduction of aromatic nitro compounds. It is generally selective for the nitro group in the presence of other reducible functional groups like aldehydes. Tin(II) chloride in hydrochloric acid is another effective alternative.

-

Solvent System: The ethanol/water mixture is used to dissolve the starting material to a reasonable extent and to facilitate the reaction with the solid iron powder.

-

Acid Catalyst: The hydrochloric acid is essential to activate the iron and generate the active reducing species.

-

Neutralization and Extraction: The use of sodium bicarbonate is crucial to neutralize the acidic reaction mixture and deprotonate the anilinium salt to the free amine, which is more soluble in organic solvents, allowing for efficient extraction.

Key Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the presence of two reactive functional groups: the amino group and the aldehyde group. This dual reactivity allows for its use in a variety of cyclization and condensation reactions to form complex heterocyclic systems.

The Friedländer Synthesis of Quinolines

One of the most significant applications of this compound is in the Friedländer synthesis to produce substituted quinolines.[1][2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.

Reaction Scheme:

Caption: The Friedländer synthesis of quinolines.

Mechanism of the Friedländer Synthesis:

The reaction proceeds through an initial aldol condensation between the enolate of the ketone and the aldehyde of this compound, followed by an intramolecular cyclization via nucleophilic attack of the amino group on the ketone carbonyl. Subsequent dehydration leads to the formation of the aromatic quinoline ring.

Synthesis of Other Heterocycles

Beyond quinolines, the reactivity of this compound can be harnessed to synthesize other important heterocyclic systems, such as benzodiazepines and quinazolines, which are also prevalent in pharmacologically active compounds.

Conclusion

This compound, a compound with a rich, albeit not explicitly detailed, history, remains a cornerstone in the synthesis of complex organic molecules. Its straightforward synthesis from readily available precursors and the versatile reactivity of its functional groups ensure its continued importance in both academic research and the pharmaceutical industry. This guide has provided a comprehensive overview, from its likely historical emergence to practical synthetic protocols and key applications, underscoring its role as a valuable tool for the modern organic chemist.

References

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

- Wikipedia. (n.d.). Friedländer synthesis.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE.

- PrepChem. (n.d.). Synthesis of o-aminobenzaldehyde.

- PubChem. (n.d.). This compound.

- Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link][2]

- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2014). Molecules, 19(9), 14834-14854. [Link][5]

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.

Sources

A Senior Application Scientist's Guide to the Core Reactions of 2-Amino-5-methoxybenzaldehyde: Synthesis, Mechanisms, and Applications

Abstract

2-Amino-5-methoxybenzaldehyde is a versatile bifunctional aromatic compound that serves as a pivotal building block in synthetic organic chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, an electron-donating methoxy group, and an electrophilic aldehyde function, dictates a rich and varied reactivity profile. The ortho-relationship between the amino and aldehyde groups is particularly significant, predisposing the molecule to intramolecular cyclization reactions that are foundational to the synthesis of a wide array of heterocyclic systems. This technical guide provides an in-depth exploration of the core reactions involving this compound, intended for researchers, chemists, and professionals in drug development. We will dissect key reaction classes, including Schiff base formation, heterocycle synthesis via condensation and cyclization, and carbon-carbon bond-forming reactions, with a focus on mechanistic principles, field-proven insights, and detailed experimental protocols.

Physicochemical Properties and Structural Attributes

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. This compound is a solid at room temperature, and its characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 26831-52-7 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2] |

| SMILES | COC1=CC(=C(C=C1)N)C=O | [1] |

| InChIKey | OASRJXIYWZZNCH-UHFFFAOYSA-N | [1] |

The molecule's reactivity is governed by the interplay of its three functional groups. The aldehyde group (-CHO) is an electrophilic center, susceptible to nucleophilic attack. The amino group (-NH₂) is a primary nucleophile. The methoxy group (-OCH₃) is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution and enhances the nucleophilicity of the para-positioned amino group. This electronic configuration makes this compound an ideal substrate for a multitude of transformative chemical reactions.

Core Reaction Classes and Mechanistic Insights

The strategic placement of the functional groups in this compound enables its participation in several critical synthetic transformations. This section details the most prominent reaction types.

Schiff Base (Imine) Formation

The reaction between the aldehyde moiety of this compound and a primary amine is a classic condensation reaction that yields a Schiff base, or imine. This transformation is fundamental in dynamic covalent chemistry and serves as a precursor for more complex structures.

Causality of Reaction: The reaction is initiated by the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. The subsequent steps involve proton transfer and elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. The reaction is typically reversible and often catalyzed by acid.

Figure 2: Logical workflow for Friedländer Quinoline Synthesis.

This compound is an excellent substrate for multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, incorporating portions of all starting materials. [3]These reactions are highly valued for their efficiency and for rapidly building molecular diversity.

For example, in reactions analogous to the Biginelli or Hantzsch syntheses, this compound can react with an active methylene compound (like malononitrile or ethyl acetoacetate) and another component to generate complex fused heterocycles like pyrimidines or pyridines. [4]The specific outcome can often be tuned by changing reaction conditions, catalysts, or solvents, allowing for divergent synthesis pathways from the same set of starting materials. [5]

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.

Causality of Reaction: A base (e.g., an amine, piperidine, or potassium carbonate) deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting adduct typically undergoes subsequent dehydration to yield a stable α,β-unsaturated product. This reaction is a cornerstone for synthesizing precursors for further cyclization reactions or for installing vinyl groups with electron-withdrawing substituents. [6][7]

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest to the pharmaceutical and materials science industries.

-

Drug Development: The heterocyclic scaffolds produced from this aldehyde, such as quinolines and quinazolines, are prevalent in medicinal chemistry. They form the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. [8][9]The ability to easily synthesize a library of substituted heterocycles makes this starting material invaluable for structure-activity relationship (SAR) studies.

-

Functional Materials: Schiff bases derived from this and related aldehydes are explored for their unique optoelectronic properties. [10]The formation of extended π-conjugated systems upon reaction can lead to materials with interesting photochromic, thermochromic, or nonlinear optical behaviors, suitable for advanced technological applications.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems.

Protocol 1: General Synthesis of a Schiff Base

This protocol describes a general method for the condensation of this compound with a primary amine.

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 0.2 M concentration).

-

Amine Addition: To this solution, add the desired primary amine (1.0-1.1 eq.). If the amine is a salt, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

-

Reaction: Stir the mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the imine is often accompanied by a color change.

-

Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). A key indicator in ¹H NMR is the appearance of a singlet for the imine proton (–CH=N–), typically in the range of δ 8.0-9.0 ppm, and the disappearance of the aldehyde proton signal (around δ 9.8 ppm) and the amine protons. [11][12]

Protocol 2: Friedländer Synthesis of a 6-Methoxyquinoline Derivative

This protocol outlines the synthesis of a substituted quinoline from this compound and a ketone with an α-methylene group (e.g., cyclohexanone).

-

Reaction Setup: To a solution of this compound (1.0 eq.) in ethanol, add cyclohexanone (1.1 eq.).

-

Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (0.2 eq.), to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. A solid precipitate of the crude quinoline product should form.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure quinoline derivative.

-

Characterization: Analyze the final product by NMR, MS, and IR to confirm its structure and purity.

Conclusion

This compound stands out as a highly valuable and versatile reagent in organic synthesis. Its unique electronic and structural features facilitate a range of powerful chemical transformations, from straightforward Schiff base condensations to complex, multicomponent reactions for the assembly of diverse heterocyclic systems. The insights and protocols provided in this guide are intended to empower researchers to leverage the full synthetic potential of this key building block in the development of novel therapeutics and advanced functional materials.

References

- PubChem. This compound | C8H9NO2 | CID 592011. [Link]

- Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

- National Institutes of Health (NIH). Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes. [Link]

- ResearchGate. Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O. [Link]

- Wiley Online Library. Cyclization reactions of 2‐azidobenzaldehyde 1 a with tertiary β‐keto amides 5 a–f. [Link]

- National Institutes of Health (NIH). C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. [Link]

- Google Patents. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.

- Royal Society of Chemistry. Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium. [Link]

- National Institutes of Health (NIH). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II)

- The Hive. Benzaldehydes: from nitro to hydroxy in one step! [Link]

- National Institutes of Health (NIH). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. [Link]

- Semantic Scholar.

- ResearchGate. Synthesis and Characterization of new schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes. [Link]

- CNKI. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [Link]

- Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

- ResearchGate. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]

- PubChem. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695. [Link]

- National Institutes of Health (NIH). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. [Link]

- ResearchGate. Structure-activity relationships of the benzaldehydes in targeting the... [Link]

- Semantic Scholar. Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. [Link]

Sources

- 1. This compound | C8H9NO2 | CID 592011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 26831-52-7|this compound|BLD Pharm [bldpharm.com]

- 3. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08887F [pubs.rsc.org]

- 12. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Potential Research Areas for 2-Amino-5-methoxybenzaldehyde Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Value of a Privileged Scaffold